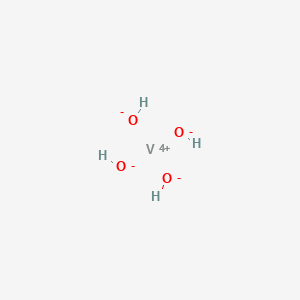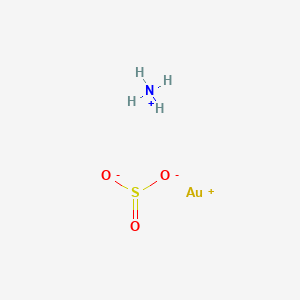
Ammonium gold(1+) sulphite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ammonium gold(1+) sulphite, with the chemical formula AuH₄NO₃S, is a compound that has garnered significant interest due to its unique properties and applications. It is primarily used in the field of gold electroplating, where it serves as a non-cyanide alternative for depositing gold onto various substrates. This compound is known for producing smooth, bright, and ductile gold deposits, making it valuable in both technical and decorative applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ammonium gold(1+) sulphite can be synthesized through the reaction of gold(III) chloride with ammonium sulphite in an aqueous solution. The reaction typically occurs under controlled pH conditions to ensure the stability of the resulting compound. The general reaction is as follows:
AuCl3+3(NH4)2SO3→(NH4)3[Au(SO3)2]+3NH4Cl
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors where gold chloride and ammonium sulphite are mixed under controlled temperature and pH conditions. The resulting solution is then purified and concentrated to obtain the desired compound. Stabilizing agents such as ethylenediamine are often added to enhance the stability of the gold sulphite complex .
Analyse Chemischer Reaktionen
Types of Reactions
Ammonium gold(1+) sulphite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form gold(III) sulphite.
Reduction: It can be reduced to metallic gold.
Substitution: Ligand exchange reactions can occur, where the sulphite ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride and hydrazine are used.
Substitution: Ligand exchange reactions often involve the use of complexing agents like thiourea or cyanide.
Major Products Formed
Oxidation: Gold(III) sulphite.
Reduction: Metallic gold.
Substitution: Various gold complexes depending on the substituting ligand.
Wissenschaftliche Forschungsanwendungen
Ammonium gold(1+) sulphite has a wide range of applications in scientific research:
Chemistry: Used in gold plating and as a precursor for synthesizing other gold compounds.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for use in diagnostic imaging and as a component in certain therapeutic agents.
Industry: Widely used in the electronics industry for plating gold onto connectors and circuit boards.
Wirkmechanismus
The mechanism by which ammonium gold(1+) sulphite exerts its effects involves the dissociation of the gold sulphite complex to release gold ions. These ions can then interact with various molecular targets, including enzymes and cellular components. The pathways involved often include redox reactions and ligand exchange processes, which facilitate the deposition of gold onto substrates or the formation of other gold compounds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Gold(I) cyanide: Commonly used in gold plating but highly toxic.
Gold(III) chloride: Used in various chemical syntheses but less stable.
Gold(I) thiomalate: Investigated for medical applications but less commercially viable.
Uniqueness
Ammonium gold(1+) sulphite stands out due to its non-cyanide nature, making it a safer alternative for gold plating. It also offers better stability and ease of handling compared to other gold complexes, making it a preferred choice in both industrial and research applications .
Eigenschaften
CAS-Nummer |
71662-32-3 |
|---|---|
Molekularformel |
AuH4NO3S |
Molekulargewicht |
295.07 g/mol |
IUPAC-Name |
azanium;gold(1+);sulfite |
InChI |
InChI=1S/Au.H3N.H2O3S/c;;1-4(2)3/h;1H3;(H2,1,2,3)/q+1;;/p-1 |
InChI-Schlüssel |
NHFMFALCHGVCPP-UHFFFAOYSA-M |
Kanonische SMILES |
[NH4+].[O-]S(=O)[O-].[Au+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


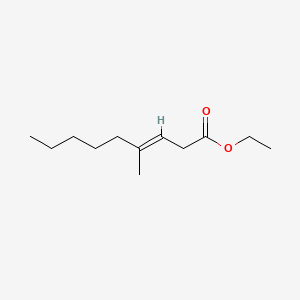

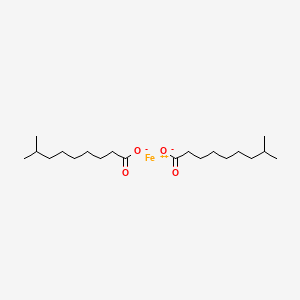


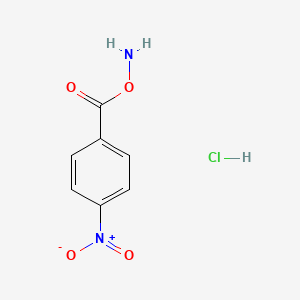
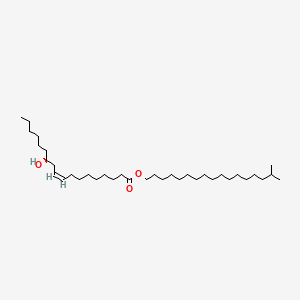
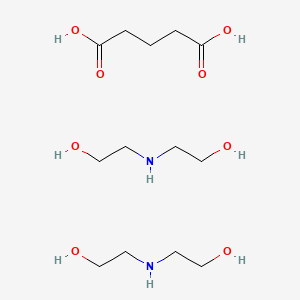
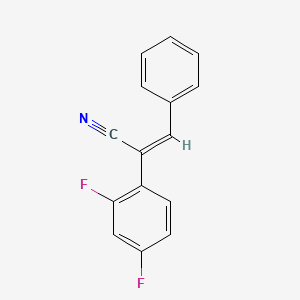


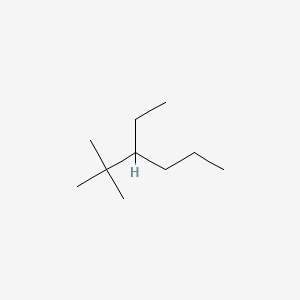
![4-[(Dimethylamino)methyl]-2-methoxy-5-nitroaniline](/img/structure/B12652335.png)
